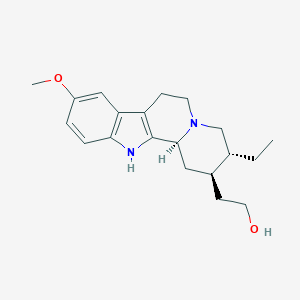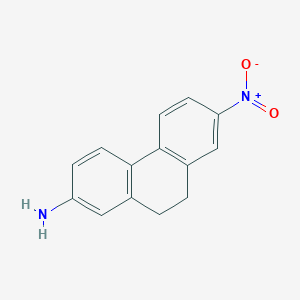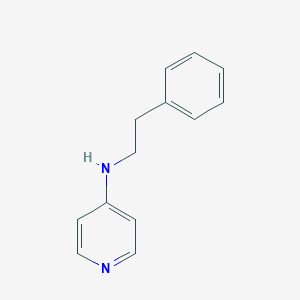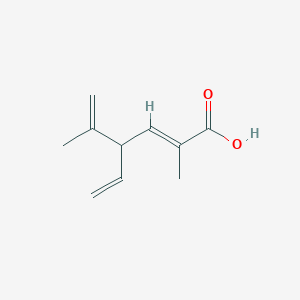
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid, also known as geranic acid, is a natural compound found in various plants such as lemongrass, rose oil, and ginger oil. It is a member of the family of unsaturated fatty acids and is widely used in the food, cosmetic, and pharmaceutical industries. Geranic acid has been found to possess several biological activities, including antimicrobial, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid is not fully understood, but it is believed to involve several pathways. Geranic acid has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, such as matrix metalloproteinases and cyclooxygenase-2. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Geranic acid has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help prevent or treat various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Geranic acid has also been found to have a positive effect on lipid metabolism, reducing the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Geranic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other natural compounds. It also has a wide range of biological activities, making it useful for studying various diseases and conditions. However, (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid also has some limitations. Its solubility in water is limited, which can make it difficult to use in certain experiments. In addition, its stability and purity can be affected by factors such as light and temperature, which can affect its biological activity.
Direcciones Futuras
There are several future directions for research on (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid. One area of interest is its potential use as a natural preservative in the food and cosmetic industries. Geranic acid has been found to possess antimicrobial properties, which can help prevent the growth of harmful bacteria and fungi. Another area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Geranic acid has been found to have a positive effect on cognitive function and memory, and may have potential as a therapeutic agent for these conditions. Finally, further research is needed to fully understand the mechanism of action of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid and its potential use in the treatment of cancer and other diseases.
Métodos De Síntesis
Geranic acid can be synthesized by several methods, including extraction from natural sources and chemical synthesis. Extraction from natural sources involves the isolation of (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid from plant materials by using solvents such as ethanol or hexane. Chemical synthesis involves the reaction of geraniol, a natural alcohol, with an oxidizing agent such as potassium permanganate or chromic acid.
Aplicaciones Científicas De Investigación
Geranic acid has been extensively studied for its biological activities, including its antimicrobial, antioxidant, and anticancer properties. Studies have shown that (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid exhibits antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antioxidant activity, which can help prevent oxidative damage to cells and tissues. In addition, (2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid acid has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
17152-12-4 |
|---|---|
Nombre del producto |
(2E)-4-Ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(2E)-4-ethenyl-2,5-dimethylhexa-2,5-dienoic acid |
InChI |
InChI=1S/C10H14O2/c1-5-9(7(2)3)6-8(4)10(11)12/h5-6,9H,1-2H2,3-4H3,(H,11,12)/b8-6+ |
Clave InChI |
IVZCQNFSZAFCLM-SOFGYWHQSA-N |
SMILES isomérico |
CC(=C)C(C=C)/C=C(\C)/C(=O)O |
SMILES |
CC(=C)C(C=C)C=C(C)C(=O)O |
SMILES canónico |
CC(=C)C(C=C)C=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



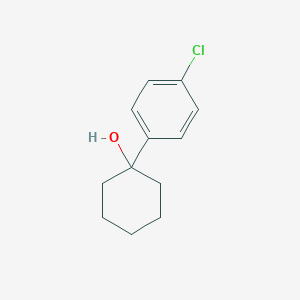
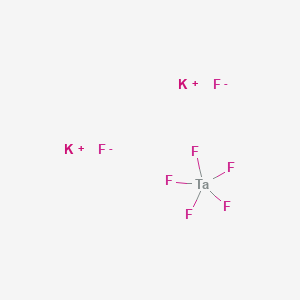
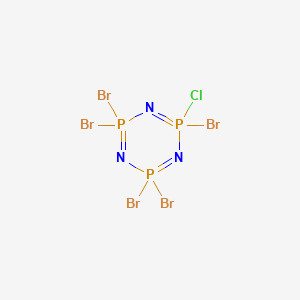
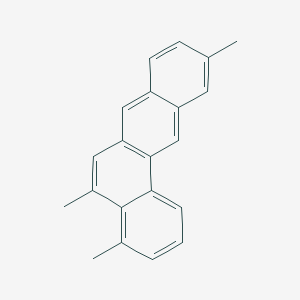
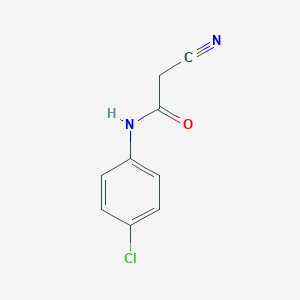
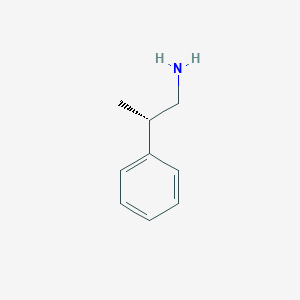
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclopentanone](/img/structure/B96722.png)
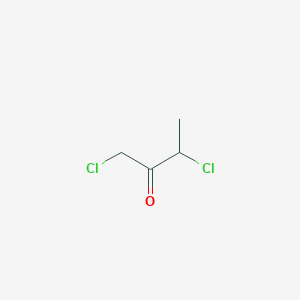
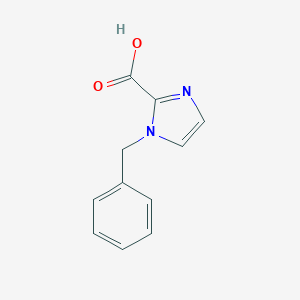
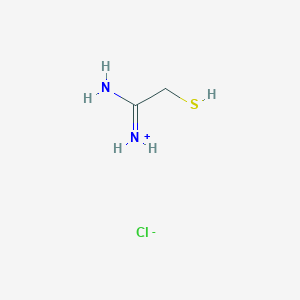
![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)
